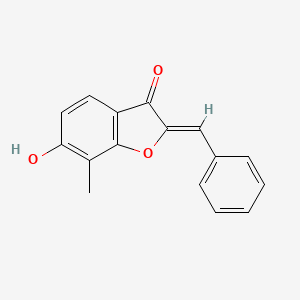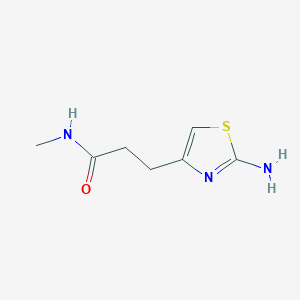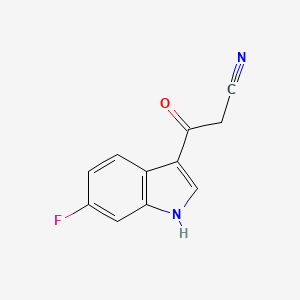
3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile
説明
Molecular Structure Analysis
The molecular structure of fluorinated indoles is characterized by the presence of a fluorine atom on the indole ring, which can influence the molecule’s electronic properties and reactivity . The fluorine atom is highly electronegative, which can increase the acidity of adjacent functional groups and impact the molecule’s ability to undergo further chemical reactions .Chemical Reactions Analysis
Fluorinated indoles, such as the ones studied in the provided papers, have shown altered reactivity compared to their non-fluorinated counterparts . For instance, the fluorine-substituted 5,6-dihydroxytryptamines displayed decreased potential for oxidation and increased phenol acidities . These changes in chemical reactivity are important when considering the potential applications of “3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile” in chemical syntheses or as a biological probe .Physical And Chemical Properties Analysis
The physical and chemical properties of fluorinated indoles are influenced by the presence of the fluorine atom. The papers indicate that fluorine substitution can lead to increased acidity and decreased oxidation potential. Additionally, the fluorine atom can affect the lipophilicity of the molecule, which is an important factor in drug design, as it can influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.科学的研究の応用
1. Anticancer Agents
- Results : The compounds with 3-fluorobenzyl, 4-fluorobenzyl, 4-(trifluoromethyl)benzyl, and 4-(diethylamino)butan-2-yl substituents on the amide nitrogen atom showed potent activity against both cancer cell lines .
2. Enzymatic Synthesis of Fluorinated Compounds
- Methods of Application : Enzymatic pathways are used for the synthesis of fluorinated compounds. There are two main strategies: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .
- Results : Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
3. Synthesis of Fluorinated Indoles
- Methods of Application : The synthesis of these compounds typically involves the reaction of an indole with a fluorinating agent. The resulting fluorinated indoles can then be further reacted to produce a wide range of different compounds .
- Results : The exact properties and uses of these compounds can vary widely depending on the specific reactions used in their synthesis .
4. Development of New Medications
- Methods of Application : These compounds were synthesized and characterized with modern spectroscopic techniques (NMR, IR, and MS). Their cytotoxic activities were assessed by MTT assay .
- Results : The results of these studies could potentially lead to the development of new medications for the treatment of various types of cancer .
5. Synthesis of Fluorinated Indoles
- Application Summary : 2-(6-Fluoro-1H-indol-3-yl)acetic acid, a compound structurally similar to “3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile”, is used in the synthesis of various organic compounds. The introduction of a fluorine atom can significantly alter the chemical properties of these compounds, making them useful in a variety of applications .
- Methods of Application : The synthesis of these compounds typically involves the reaction of an indole with a fluorinating agent. The resulting fluorinated indoles can then be further reacted to produce a wide range of different compounds .
- Results : The exact properties and uses of these compounds can vary widely depending on the specific reactions used in their synthesis .
6. Development of New Medications
- Application Summary : 4-((6-fluoro-1H-indol-3-yl)methyl)morpholine, a compound structurally similar to “3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile”, has been synthesized and assessed for its cytotoxic activities against two cancer cell lines, namely HeLa (cervical cancer) and MCF-7 (breast cancer) .
- Methods of Application : These compounds were synthesized and characterized with modern spectroscopic techniques (NMR, IR, and MS). Their cytotoxic activities were assessed by MTT assay .
- Results : The results of these studies could potentially lead to the development of new medications for the treatment of various types of cancer .
将来の方向性
The future directions for the research and development of “3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile” and similar fluorinated indoles could involve further exploration of their synthesis, chemical reactions, and potential applications in the development of new drugs . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists .
特性
IUPAC Name |
3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O/c12-7-1-2-8-9(11(15)3-4-13)6-14-10(8)5-7/h1-2,5-6,14H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZUVHCSNNJEKKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)NC=C2C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501269377 | |
| Record name | 6-Fluoro-β-oxo-1H-indole-3-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-fluoro-1H-indol-3-yl)-3-oxopropanenitrile | |
CAS RN |
882562-43-8 | |
| Record name | 6-Fluoro-β-oxo-1H-indole-3-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=882562-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Fluoro-β-oxo-1H-indole-3-propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501269377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



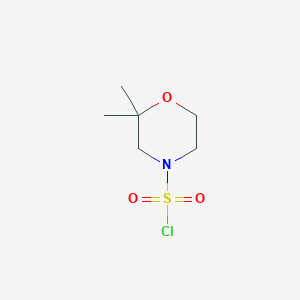
![N-[(4-fluorophenyl)methyl]prop-2-enamide](/img/structure/B1438944.png)
![2-{4-Methyl-2-[(trifluoromethyl)sulfanyl]-1,3-thiazol-5-yl}acetic acid](/img/structure/B1438945.png)
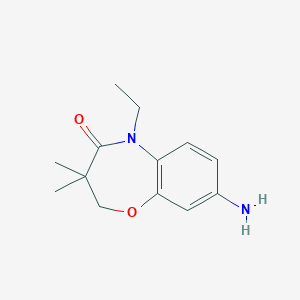
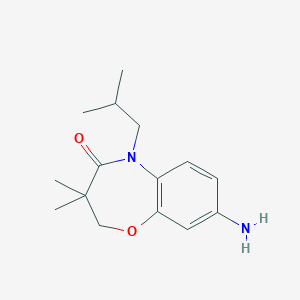
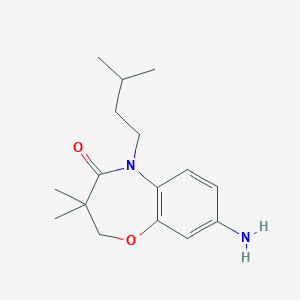
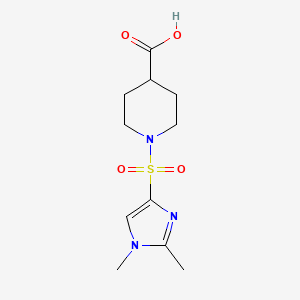
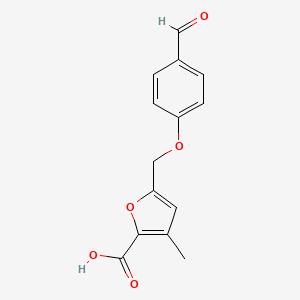
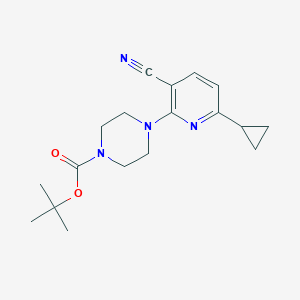
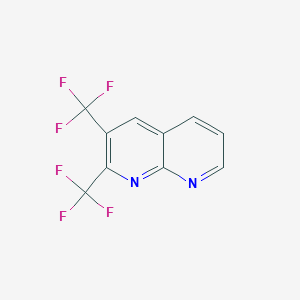

![2-[5-(hydroxymethyl)-2-mercapto-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B1438964.png)
